molecular formula C10H11F3N2 B3020396 2-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine CAS No. 1196146-55-0

2-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine

Cat. No.: B3020396
CAS No.: 1196146-55-0
M. Wt: 216.207
InChI Key: RZAQCPGMOOTZRZ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine and trifluoromethylating agents. One common method involves the nucleophilic substitution reaction where a halogenated pyridine reacts with pyrrolidine in the presence of a base. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives .

Scientific Research Applications

2-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine group can form hydrogen bonds with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-3-YL)-3-(trifluoromethyl)pyridine
  • 2-(Pyrrolidin-3-YL)-4-(trifluoromethyl)pyridine
  • 2-(Pyrrolidin-3-YL)-6-(trifluoromethyl)pyridine

Uniqueness

2-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine is unique due to the position of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of substituents can lead to distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-pyrrolidin-3-yl-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-1-2-9(15-6-8)7-3-4-14-5-7/h1-2,6-7,14H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAQCPGMOOTZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196146-55-0
Record name 2-(pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine
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